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Compound of Interest

Compound Name: D-Val-Leu-Lys-chloromethylketone

Cat. No.: B15545133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Val-Leu-Lys-chloromethylketone is a synthetic tripeptide that functions as an irreversible

inhibitor of serine proteases. Its structure allows it to specifically target and covalently modify

the active site of certain proteases, thereby blocking their enzymatic activity. This property

makes it a valuable tool in studying the roles of these enzymes in various physiological and

pathological processes, including coagulation, fibrinolysis, and inflammation. Primarily

recognized as an anticoagulant, D-Val-Leu-Lys-chloromethylketone is a potent inhibitor of

thrombin and is also expected to inhibit other related serine proteases such as plasmin and

kallikrein due to structural similarities in their substrate binding sites.[1][2] The

chloromethylketone (CMK) group is a key feature, forming a stable covalent bond with the

active site serine or cysteine residue of the target protease.[2]

Mechanism of Action
D-Val-Leu-Lys-chloromethylketone acts as a suicide inhibitor. The peptide sequence (D-Val-

Leu-Lys) mimics the natural substrate of target serine proteases, guiding the inhibitor to the

enzyme's active site. Once bound, the highly reactive chloromethylketone moiety undergoes

nucleophilic attack by a key serine or cysteine residue in the catalytic triad of the enzyme. This

results in the formation of an irreversible covalent bond, permanently inactivating the enzyme.
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Data Presentation
While specific quantitative data for D-Val-Leu-Lys-chloromethylketone is limited in publicly

available literature, data for the closely related and structurally similar compound, D-Val-Phe-

Lys-chloromethylketone, provides a strong indication of its inhibitory potential against plasmin.

D-Val-Leu-Lys-chloromethylketone is also a known inhibitor of thrombin.

Inhibitor Target Enzyme Parameter Value Reference

D-Val-Phe-Lys-

chloromethylketo

ne

Human Plasmin IC50 100 pM [3][4]

D-Val-Phe-Lys-

chloromethylketo

ne

Plasmin k2/Ki 6300 M⁻¹s⁻¹ [4]

D-Val-Leu-Lys-

chloromethylketo

ne

Thrombin - Potent Inhibitor [2]

Note: The IC50 and k2/Ki values for plasmin are for D-Val-Phe-Lys-chloromethylketone and

serve as an estimate for the potency of D-Val-Leu-Lys-chloromethylketone.

Experimental Protocols
Protocol 1: In Vitro Plasmin Inhibition Assay
(Colorimetric)
This protocol is adapted from a standard plasmin activity assay and is designed to determine

the inhibitory effect of D-Val-Leu-Lys-chloromethylketone on plasmin.

Materials:

Human Plasmin

D-Val-Leu-Lys-chloromethylketone
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Chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide dihydrochloride)

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare a stock solution of D-Val-Leu-Lys-chloromethylketone: Dissolve the compound in

an appropriate solvent (e.g., DMSO) to a concentration of 10 mM.

Prepare serial dilutions of the inhibitor: Dilute the stock solution in Assay Buffer to obtain a

range of concentrations to be tested (e.g., 1 nM to 100 µM).

Prepare enzyme solution: Dilute human plasmin in Assay Buffer to a final concentration of 10

nM.

Prepare substrate solution: Prepare a 1 mM stock solution of D-Val-Leu-Lys-p-Nitroanilide

dihydrochloride in water. Dilute to the final working concentration (e.g., 200 µM) in Assay

Buffer just before use.

Assay Setup:

In a 96-well plate, add 20 µL of the various inhibitor dilutions or vehicle control (Assay

Buffer with the same percentage of DMSO as the inhibitor solutions).

Add 160 µL of the plasmin solution to each well.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

Initiate the reaction by adding 20 µL of the substrate solution to each well.

Data Acquisition:

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a

microplate reader.
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Data Analysis:

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the

slope of the linear portion of the absorbance versus time curve.

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the

logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: In Vitro Thrombin Inhibition Assay (Clotting
Time)
This protocol assesses the anticoagulant activity of D-Val-Leu-Lys-chloromethylketone by

measuring its effect on thrombin-induced fibrin clot formation.

Materials:

Human Thrombin

Fibrinogen

D-Val-Leu-Lys-chloromethylketone

Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4

Coagulometer or a spectrophotometer capable of measuring turbidity at 600 nm

Procedure:

Prepare inhibitor solutions: Prepare serial dilutions of D-Val-Leu-Lys-chloromethylketone
in Assay Buffer.

Prepare thrombin solution: Dilute human thrombin in Assay Buffer to a final concentration

that induces clotting in the control sample within 20-30 seconds.

Prepare fibrinogen solution: Dissolve fibrinogen in pre-warmed (37°C) Assay Buffer to a final

concentration of 2 mg/mL.
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Assay Procedure:

Pre-warm all solutions to 37°C.

In a reaction tube or cuvette, mix 50 µL of the inhibitor solution (or buffer for control) with

50 µL of the thrombin solution.

Incubate for 5 minutes at 37°C.

Initiate clotting by adding 100 µL of the pre-warmed fibrinogen solution.

Immediately start timing and record the time taken for clot formation (as detected by the

coagulometer or a significant increase in turbidity).

Data Analysis:

Plot the clotting time against the concentration of D-Val-Leu-Lys-chloromethylketone.

Determine the concentration of the inhibitor that doubles the clotting time as a measure of

its inhibitory potency.

Protocol 3: Cell-Based Assay for Assessing Impact on
Kallikrein-Kinin System
This protocol provides a framework for investigating the effect of D-Val-Leu-Lys-
chloromethylketone on the kallikrein-kinin system by measuring bradykinin release from

cultured endothelial cells.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Cell culture medium (e.g., EGM-2)

D-Val-Leu-Lys-chloromethylketone

Plasma Kallikrein
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High Molecular Weight Kininogen (HMWK)

Bradykinin ELISA kit

Phosphate Buffered Saline (PBS)

Procedure:

Cell Culture: Culture HUVECs in EGM-2 medium until they reach confluency in 24-well

plates.

Inhibitor Treatment:

Wash the cells twice with PBS.

Pre-incubate the cells with various concentrations of D-Val-Leu-Lys-chloromethylketone
in serum-free medium for 1 hour at 37°C.

Stimulation:

To each well, add a mixture of plasma kallikrein (e.g., 10 nM) and HMWK (e.g., 50 nM) to

stimulate bradykinin release.

Incubate for 30 minutes at 37°C.

Sample Collection: Collect the supernatant from each well.

Bradykinin Measurement:

Measure the concentration of bradykinin in the collected supernatants using a

commercially available bradykinin ELISA kit, following the manufacturer's instructions.

Data Analysis:

Plot the concentration of bradykinin released against the concentration of D-Val-Leu-Lys-
chloromethylketone.

Determine the inhibitory effect of the compound on kallikrein-mediated bradykinin release.
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Caption: Inhibition of key serine proteases in coagulation, fibrinolysis, and the kallikrein-kinin

system.
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Experimental Workflow: In Vitro Inhibition Assay
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Caption: General workflow for determining the inhibitory potency of D-Val-Leu-Lys-
chloromethylketone.
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Caption: Stepwise mechanism of irreversible inhibition by D-Val-Leu-Lys-
chloromethylketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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